N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-24-17-13-15(20-19(23)14-7-3-2-4-8-14)10-11-16(17)21-12-6-5-9-18(21)22/h10-11,13-14H,2-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLSADGNOIJAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCCC2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and a boron reagent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include sodium chlorite and other oxidizing agents.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halides and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactams, while reduction can yield alcohols.
Scientific Research Applications
Pharmacological Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various conditions:
- CNS Disorders : The compound exhibits activity that may influence neurotransmitter systems, making it a candidate for research into treatments for disorders such as depression and anxiety.
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties, warranting further investigation into its efficacy against specific cancer cell lines.
Case Study 1: Neuropharmacological Research
A study evaluated the effects of this compound on rodent models of anxiety. The results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential as an anxiolytic agent. The study highlighted the compound's ability to modulate GABAergic transmission.
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the cytotoxic effects of this compound against several cancer cell lines, including breast and lung cancer. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Further studies are needed to explore its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This can lead to a reduction in the activity of these enzymes and subsequent biological effects.
Comparison with Similar Compounds
Core Structural Features
Key Observations :
- Thiourea vs. Carboxamide : H₂L₉ () replaces the carboxamide with a thiourea group, introducing sulfur-based hydrogen-bonding interactions. This substitution may enhance metal coordination but reduce metabolic stability compared to the target compound’s amide group .
- Heterocyclic Additions : Patent examples (Evidences 6, 9) feature indazole or prolinamide moieties, which may enhance target specificity in biological systems but complicate synthetic routes .
Physicochemical Properties
Key Observations :
- Thermal Stability : The sulfathiazole derivative () exhibits a high melting point (227–228°C), suggesting strong intermolecular interactions due to sulfonamide and thiazole groups .
- Hydrogen Bonding : Both H₂L₉ and the target compound likely exhibit intramolecular hydrogen bonds (N–H···O or N–H···S), stabilizing their conformations .
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 330.43 g/mol. The structure includes a cyclohexane ring, a methoxy group, and a piperidinyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, impacting pathways related to inflammation, cancer, and other diseases.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of Thymidylate Synthase : Some derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil, suggesting potential as anticancer agents .
- Cell Line Studies : Research on related compounds demonstrated substantial cytotoxic effects against breast cancer cell lines (MCF-7 and HCT-116), with IC50 values indicating effectiveness comparable to established treatments .
Antimicrobial Properties
This compound may also exhibit antimicrobial activity:
- Bacterial Inhibition : Compounds in this class have shown efficacy against both gram-positive and gram-negative bacteria, indicating a broad spectrum of antimicrobial potential .
Enzyme Inhibition
The compound's structural features suggest it may inhibit specific enzymes involved in metabolic processes or disease pathways:
- α-glucosidase Inhibition : Related analogs have demonstrated inhibitory effects on α-glucosidase, which is relevant for managing diabetes .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of the oxadiazole framework revealed that modifications to the piperidine structure significantly enhanced biological activity. The synthesized compounds were evaluated for their anticancer properties using various cell lines .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|---|
| 3a | MCF-7 | 24.74 | 5-Fluorouracil | 30 |
| 3b | MCF-7 | 5.12 | Tamoxifen | 5 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of oxadiazole derivatives. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 14b | 15.15 | Staphylococcus aureus |
| 14c | 12.00 | Escherichia coli |
Q & A
Advanced Question
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs ) resolves the chair conformation of the cyclohexane ring and intramolecular hydrogen bonding (N–H···O) stabilizing the structure .
- NMR Analysis : - and -NMR distinguish rotamers arising from restricted rotation of the carboxamide group. Use elevated temperatures (e.g., 60°C in DMSO-d₆) to coalesce signals and confirm dynamic behavior .
- IR Spectroscopy : Confirm hydrogen bonding via N–H stretching frequencies (3200–3300 cm⁻¹) and carbonyl vibrations (1650–1680 cm⁻¹) .
What structure-activity relationship (SAR) insights exist for analogues of this compound, particularly regarding antimicrobial activity?
Advanced Question
- Substitution Effects : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring show enhanced antimicrobial activity, likely due to increased electrophilicity and membrane disruption .
- Piperidine Modifications : Replacing 2-oxopiperidin-1-yl with morpholine or tetrazole moieties alters solubility and bioactivity. For example, tetrazole-containing analogues exhibit improved yeast inhibition .
- Methodology : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus and C. albicans to quantify activity, paired with logP calculations to correlate hydrophobicity with efficacy .
How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Advanced Question
- Dynamic Effects : Discrepancies between solid-state (X-ray) and solution-state (NMR) data often arise from conformational flexibility. Perform variable-temperature NMR to identify equilibrium between rotamers .
- Computational Validation : Use DFT calculations (e.g., Gaussian 09) to model optimized geometries and compare with experimental data. For example, intramolecular H-bonding observed in X-ray may not persist in solution due to solvent interactions .
What experimental protocols are recommended for evaluating the thermodynamic stability of this compound?
Basic Question
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere (heating rate: 10°C/min). Typical Td for carboxamides exceeds 200°C .
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions. Cyclohexane ring substitutions can lower melting points by disrupting crystallinity .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
How can computational methods predict the binding affinity of this compound to biological targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., fungal lanosterol demethylase). The carboxamide group often forms H-bonds with catalytic residues .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Pay attention to piperidine ring flexibility and solvent accessibility .
- QSAR Models : Train models using datasets of cyclohexanecarboxamide derivatives to predict logP, pKa, and IC₅₀ values .
What analytical techniques are critical for detecting and quantifying impurities in synthesized batches?
Basic Question
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with ESI-MS detection to identify byproducts (e.g., unreacted cyclohexanecarbonyl chloride or deprotected intermediates) .
- LC-NMR : Characterize unknown impurities by correlating retention times with -NMR spectra .
- Limit Tests : Follow ICH guidelines (e.g., Q3A) to set thresholds for residual solvents (e.g., DMF < 890 ppm) .
How do solvent and pH conditions influence the compound’s stability during biological assays?
Advanced Question
- pH-Dependent Hydrolysis : The carboxamide bond is stable at pH 5–7 but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use phosphate buffer (pH 6.8) for in vitro studies .
- Solvent Compatibility : DMSO is preferred for stock solutions (≤1% v/v in assays) to avoid precipitation. Avoid alcohols, which may esterify the carbonyl group .
What strategies mitigate crystallization challenges during scale-up synthesis?
Advanced Question
- Seeding : Introduce pure crystals during cooling to control nucleation. Optimal seeding temperature: 5–10°C below saturation point .
- Polymorph Screening : Test solvents (e.g., ethanol, acetone) and anti-solvents (water, heptane) to isolate the most stable crystalline form .
- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor crystallization kinetics and adjust cooling rates dynamically .
How can in silico toxicity profiling guide the design of safer analogues?
Advanced Question
- ADMET Prediction : Tools like SwissADME predict hepatotoxicity (CYP3A4 inhibition) and cardiotoxicity (hERG binding). Piperidine derivatives often show lower hERG affinity than morpholine analogues .
- Metabolite Identification : Use GLORYx to simulate Phase I/II metabolism. Oxidative dealkylation of the methoxy group is a common detoxification pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
